molecular formula C14H15N3OS B2539368 N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034616-72-1

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2539368
CAS No.: 2034616-72-1
M. Wt: 273.35
InChI Key: UGQZVCDEIDJNHQ-UHFFFAOYSA-N
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Description

N-((5-Cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a small-molecule thiazole carboxamide derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 5-position and a methylthiazole carboxamide moiety. Its structural uniqueness lies in the cyclopropylpyridinylmethyl group, which may enhance metabolic stability and modulate steric interactions in biological targets.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-13(19-8-17-9)14(18)16-6-10-4-12(7-15-5-10)11-2-3-11/h4-5,7-8,11H,2-3,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQZVCDEIDJNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step organic synthesis. One common method includes the formation of the pyridine ring followed by the introduction of the cyclopropyl group. The thiazole ring is then synthesized and attached to the pyridine moiety. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The cyclopropylpyridinylmethyl group in the target compound balances steric bulk and metabolic stability, a critical advantage over chlorinated analogues prone to oxidative degradation.
  • Therapeutic Potential: While antibacterial and antiviral activities dominate among analogues (), the target compound’s unique substituents warrant evaluation against kinase targets or inflammatory pathways, where cyclopropyl groups are often pharmacologically favorable.

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a synthetic compound with a complex structure that includes a cyclopropyl group, a pyridine ring, and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₄N₄OS. The unique combination of its structural components contributes to its distinct reactivity and interaction with biological targets.

Structural Features

FeatureDescription
Cyclopropyl GroupEnhances binding affinity and biological activity
Pyridine RingProvides electron-rich characteristics
Thiazole MoietyImparts antimicrobial properties

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli but shows limited antifungal effects. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted these findings, suggesting that the compound's thiazole structure may play a crucial role in its antibacterial efficacy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may act by modulating enzyme activities or interacting with specific receptors involved in disease pathways. This interaction can lead to therapeutic effects, including anti-inflammatory responses and inhibition of key metabolic enzymes.

Case Studies and Research Findings

  • Antibacterial Activity : In a comparative study, this compound was tested against various bacterial strains. The results indicated significant activity against gram-positive bacteria, while gram-negative bacteria showed less susceptibility.
  • Inflammatory Response : Another investigation explored the compound's potential as an anti-inflammatory agent. It was found to inhibit the p38 MAP kinase pathway, which is crucial in inflammatory processes . This suggests that the compound may have applications in treating inflammatory diseases.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to cancer pathways has also been studied. Its structural similarities with known inhibitors suggest it could be developed into a therapeutic agent for cancer treatment.

Comparative Analysis with Similar Compounds

This compound shares structural features with other compounds that exhibit biological activity. Here is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesBiological Activity
N-(6-cyclopropylpyridin-3-yl)methyl-pyridine-2-carboxamidePyridine core with cyclopropyl groupModerate antibacterial activity
4-Methylthiadiazole derivativesThiadiazole coreVaries; some show antifungal effects
3-Methyl-1,2,4-thiadiazole derivativesSimilar thiadiazole structureDiverse pharmacological profiles

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